alpha-Phenylcinnamic acid
Overview
Description
Rugulosin is an anthraquinoid mycotoxin with the molecular formula C₃₀H₂₂O₁₀. It is produced by various species of the Penicillium genus, including Penicillium rugulosum . Rugulosin is known for its hepatotoxic and carcinogenic properties . It has been reported to exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as moderate antifungal activity .
Mechanism of Action
Target of Action
Alpha-Phenylcinnamic acid is a phenylpropanoid, more specifically, a derivative of cinnamic acid . It is primarily seen as an intermediate or precursor to other, more useful phenylpropanoids . .
Biochemical Pathways
This compound is frequently used as a compound synthesized in undergraduate laboratories to study the Perkin reaction . The Perkin reaction is a chemical reaction used to synthesize cinnamic acids. It involves the condensation of aromatic aldehydes with acetic anhydride using sodium acetate as a base . .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its solubility in water is slight , which could affect its distribution and bioavailability in aqueous environments. Additionally, it is known to be an irritant , suggesting that it may cause irritation in certain environments or under certain conditions.
Biochemical Analysis
Biochemical Properties
It is known that phenolic compounds, which include phenylpropanoids like alpha-Phenylcinnamic acid, can interact with proteins, altering their structure and properties . These interactions can form complexes via covalent linkages and/or non-covalent interactions through hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding .
Molecular Mechanism
It is known that phenolic compounds can interact with proteins, leading to changes in their structure and properties . This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rugulosin involves a chemoenzymatic, biomimetic approach. This method includes the preparation of heterodimeric (−)-rugulosin B, homodimeric (−)-rugulosin C, and several rugulin analogues in three to four steps starting from anthraquinones . The process supports dimerization between variously substituted monomeric intermediates during the biosynthesis of naturally occurring rugulosin .
Industrial Production Methods: Industrial production of rugulosin is typically carried out using filamentous fungi, such as Penicillium species, which are known for their metabolic versatility and ability to produce a wide variety of secondary metabolites . The production process involves growing the fungi on agro-industrial residues, such as grape waste and cheese whey, which makes the process ecologically friendly .
Chemical Reactions Analysis
Types of Reactions: Rugulosin undergoes various chemical reactions, including oxidation and dimerization .
Common Reagents and Conditions:
Dimerization: The dimerization of chiral monomeric anthraquinone units is a key step in the biosynthesis of rugulosin.
Major Products: The major products formed from these reactions include rugulin analogues and other modified bisanthraquinones .
Scientific Research Applications
Chemistry: In chemistry, rugulosin is studied for its unique structural features and its ability to undergo various chemical reactions, making it a valuable compound for synthetic and mechanistic studies .
Biology: In biology, rugulosin is used to study its antimicrobial properties and its effects on different microorganisms . It has been shown to inhibit the growth of bacteria, fungi, and amoebae .
Medicine: In medicine, rugulosin’s hepatotoxic and carcinogenic properties are of interest for toxicological studies . It is also studied for its potential use as a bioinsecticide .
Industry: In the industry, rugulosin is produced using eco-friendly methods involving agro-industrial residues, making it a sustainable option for the production of antimicrobial compounds .
Comparison with Similar Compounds
- Rugulosin C
- 2,2’-epi-Cytoskyrin A
- Flavoskyrin
- Rugulin
- Deoxyluteoskyrin
Uniqueness: Rugulosin is unique due to its specific dimeric structure and its ability to inhibit squalene epoxidase . This sets it apart from other bisanthraquinones, which may have different molecular targets and biological activities .
Properties
IUPAC Name |
(E)-2,3-diphenylprop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,(H,16,17)/b14-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDDLDNGQCUOJQ-SDNWHVSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871015 | |
Record name | (E)-alpha-Phenylcinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91-48-5, 3368-16-9 | |
Record name | (E)-α-Phenylcinnamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Phenylcinnamic acid, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Phenylcinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003368169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 91-48-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83528 | |
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Record name | 2-Phenylcinnamic acid | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40614 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | (E)-alpha-Phenylcinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-phenylcinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.882 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-diphenylprop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-PHENYLCINNAMIC ACID, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PKH62904B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of alpha-phenylcinnamic acid in scientific research?
A1: this compound serves as a valuable tool in several research areas. It has been studied for its potential therapeutic benefits, particularly its inhibitory effects on arachidonate metabolism in leukocytes []. Additionally, its unique structural properties make it a useful substrate in exploring various chemical reactions, including enantioselective hydrogenation with cinchonidine-modified palladium catalysts [, ] and decarboxylation reactions using ionic liquids [].
Q2: Can you elaborate on the structural characteristics of this compound and provide its molecular formula and weight?
A2: this compound is an organic compound with the molecular formula C15H12O2 and a molecular weight of 224.25 g/mol. Its structure consists of a benzene ring linked to a cinnamic acid moiety through a single bond at the alpha position of the cinnamic acid.
Q3: Several studies mention the "E" and "Z" isomers of this compound. What is the significance of these isomers, and how do their properties differ?
A3: The "E" and "Z" designations refer to the geometrical isomers of this compound, arising from the restricted rotation around the double bond in the cinnamic acid moiety. These isomers can exhibit different physical and chemical properties, impacting their reactivity and biological activity. For instance, research has focused on the enantioselective hydrogenation of (E)-alpha-phenylcinnamic acid to produce specific enantiomers of 2,3-diphenylpropionic acid, highlighting the importance of isomeric purity in certain applications [, ].
Q4: Are there any established analytical methods for detecting and quantifying this compound and its metabolites in biological samples?
A4: While research on analytical methods specifically for this compound and its metabolites is limited within the provided papers, a high-pressure liquid chromatographic method has been successfully employed to determine salicylsalicylic acid, aspirin, and salicylic acid in human plasma and urine []. This method, utilizing UV detection and specific extraction procedures, demonstrates the potential for adapting similar techniques to analyze this compound and its metabolic products.
Q5: How is computational chemistry being utilized in research related to this compound?
A5: Computational chemistry plays a crucial role in understanding the properties and behavior of this compound. Researchers utilize molecular modeling techniques to investigate the structure and potential energy surfaces of its E and Z isomers []. Furthermore, bond order calculations on neutral molecules and radical cations of this compound silylesters provide insights into their fragmentation patterns upon electron impact ionization [].
Q6: The Pschorr synthesis is mentioned in the context of this compound. Can you elaborate on the significance of this reaction and its relevance to this compound?
A6: The Pschorr synthesis is a classic chemical reaction used to construct polycyclic aromatic compounds []. While not directly using this compound itself, the reaction involves diazonium salt intermediates, similar to those potentially derived from this compound derivatives. This reaction highlights the potential for synthesizing structurally complex molecules related to this compound, expanding its utility in organic synthesis.
Q7: Some studies investigate the effects of this compound derivatives. How do modifications to the basic structure of this compound impact its activity?
A7: Modifications to the basic structure of this compound, particularly the addition of hydroxyl groups to the phenyl rings, significantly influence its biological activity []. For example, 3,3',4-trihydroxystilbene, a derivative obtained by decarboxylation of an this compound derivative, exhibits potent inhibitory effects on leukocyte lipoxygenase and cyclooxygenase activities. This highlights the potential for structure-activity relationship (SAR) studies to identify more potent and selective derivatives of this compound for specific therapeutic applications.
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